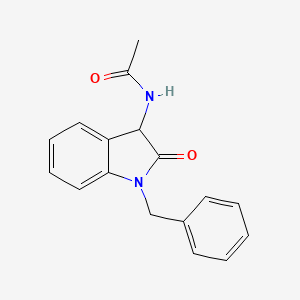
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA belongs to the class of compounds known as pyrimidinediones, which have been shown to exhibit a range of biological activities. In
作用机制
The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has also been shown to reduce inflammation, which is involved in a range of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
实验室实验的优点和局限性
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, there are also some limitations to its use. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are several future directions for research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide. One area of research could be to further explore its potential use as an anti-inflammatory and antioxidant agent. Another area of research could be to investigate its potential as an anticancer agent. Additionally, more studies are needed to understand the mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide and its potential toxicity and side effects. Overall, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide shows promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has several advantages for use in lab experiments, but there are also some limitations to its use. Future research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide could focus on its potential use as an anti-inflammatory and antioxidant agent, its potential as an anticancer agent, and further understanding of its mechanism of action and potential toxicity and side effects.
合成方法
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide involves the reaction of 2-methylphenol with 2-chloroacetyl chloride in the presence of triethylamine to form 2-(2-methylphenoxy)acetamide. This intermediate is then reacted with uracil in the presence of sodium ethoxide to form N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide. The overall yield of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide is approximately 40%.
科学研究应用
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase.
属性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-4-2-3-5-10(8)20-7-11(17)15-9-6-14-13(19)16-12(9)18/h2-6H,7H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKNPHIHQQHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917994.png)


![15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B5918025.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea](/img/structure/B5918067.png)

